2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of nicotinic acid to yield an intermediate, which is then subjected to oxidation and nucleophilic substitution reactions to form the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-pyridin-2-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- 2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- 2-Oxo-4-pyridin-5-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Uniqueness
What sets 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-oxo-4-pyridin-4-yl-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-10(14)9-8(13-11(15)17-9)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQEDVIHGUOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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